

A Technical Guide to the Physical Properties of N-Pivaloylglycine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Pivaloylglycine**

Cat. No.: **B010963**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core physical and chemical properties of **N-Pivaloylglycine** (CAS Number: 23891-96-5), an acylglycine and a derivative of the amino acid glycine.^{[1][2]} Acylglycines are typically minor metabolites of fatty acids, and their elevated levels in urine and blood can be indicative of various fatty acid oxidation disorders.^{[1][2]} This guide consolidates key physicochemical data, outlines relevant experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Properties

N-Pivaloylglycine typically presents as a white crystalline solid at room temperature.^{[3][4]} Its molecular structure consists of a glycine moiety where the amino group is acylated by a pivaloyl group. This structure dictates its physical properties, including solubility and melting point.

Quantitative Data Summary

The key quantitative properties of **N-Pivaloylglycine** are summarized in the table below for quick reference and comparison.

Property	Value	Source(s)
CAS Number	23891-96-5	[3][4]
Molecular Formula	C ₇ H ₁₃ NO ₃	[3]
Molecular Weight	159.18 g/mol	[1][3][4]
Appearance	White Crystals	[4]
Melting Point	134-135 °C	[3]
Boiling Point	362.2 °C at 760 mmHg (Predicted)	[3]
Density	1.100 ± 0.06 g/cm ³ (Predicted)	[3]
LogP (Octanol/Water)	0.624	[3]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]
Assay Purity	≥98.0% (by HPLC)	[1][2]
Storage Temperature	2-8°C	[1][2]

Solubility Profile

N-Pivaloylglycine's solubility is a critical parameter for its application in various experimental and formulation contexts.

- General Solvents: It is reported to be soluble in water, methanol, and ethyl acetate.[4]
- Organic Solvents for In Vitro Use: For laboratory purposes, it may be dissolved in Dimethyl Sulfoxide (DMSO). If solubility in DMSO is limited, Dimethylformamide (DMF) or ethanol are suggested alternatives.[3]
- Common In Vivo Formulations: For animal studies, **N-Pivaloylglycine** can be formulated by dissolving in PEG400 or suspending in 0.2% Carboxymethyl cellulose.[3] Another common vehicle involves a mixture of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose.[3]

Experimental Protocols

Detailed methodologies for determining the physical properties of chemical compounds are crucial for reproducibility and validation. While specific experimental reports for **N-Pivaloylglycine** are not detailed in the provided search results, the following are standard protocols widely used for determining the key properties listed above.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid like **N-Pivaloylglycine** is a sharp indicator of its purity.

- **Sample Preparation:** A small amount of the dry, crystalline **N-Pivaloylglycine** is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). A calibrated thermometer is positioned with its bulb at the same height as the sample.
- **Heating and Observation:** The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the temperature approaches the expected melting point.
- **Data Recording:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For **N-Pivaloylglycine**, this range is expected to be 134-135 °C.^[3]

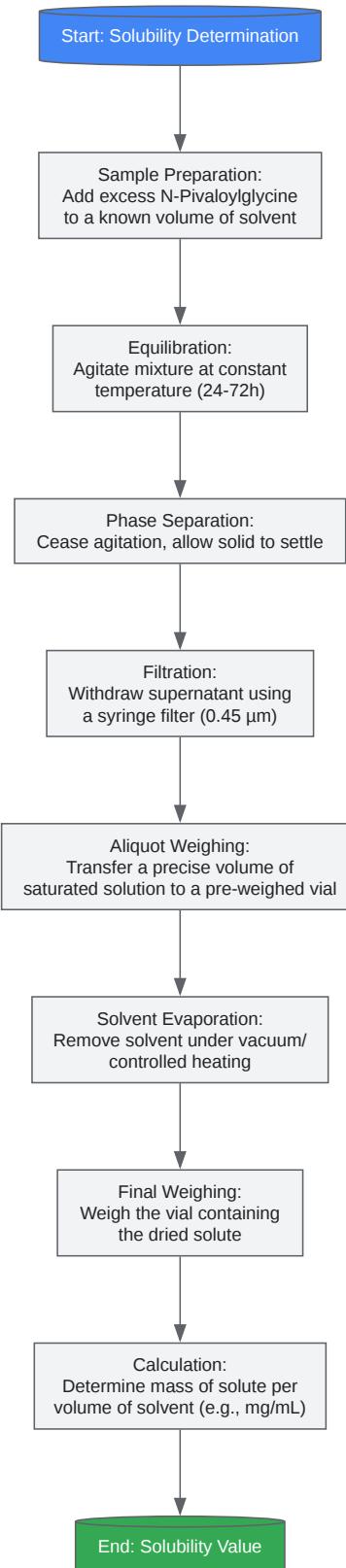
Solubility Determination (Isothermal Saturation Method)

This gravimetric method is a standard approach to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

- **Sample Addition:** An excess amount of **N-Pivaloylglycine** is added to a known volume or mass of the selected solvent (e.g., water, ethanol) in a sealed vial or flask.
- **Equilibration:** The mixture is agitated (e.g., using a magnetic stirrer or shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter (e.g., 0.45 µm) to remove any solid particulates.
- Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).
- Quantification: The container with the dried solute is weighed again. The mass of the dissolved **N-Pivaloylglycine** is calculated by subtraction. The solubility is then expressed in terms of mass per volume or mass per mass of the solvent (e.g., mg/mL or g/100g).

Purity Assay (High-Performance Liquid Chromatography - HPLC)


HPLC is a standard technique used to assess the purity of **N-Pivaloylglycine**, which is reported to be ≥98.0%.[\[1\]](#)[\[2\]](#)

- Standard Preparation: A standard solution of **N-Pivaloylglycine** with a precisely known concentration is prepared in a suitable mobile phase solvent.
- Sample Preparation: A sample solution is prepared by dissolving a known mass of the **N-Pivaloylglycine** to be tested in the mobile phase.
- Chromatographic Conditions:
 - Column: A C18 reverse-phase column is commonly used for polar to moderately nonpolar compounds.
 - Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient or isocratic elution may be employed.
 - Detection: UV detection at a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

- Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is calculated by determining the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of **N-Pivaloylglycine**, as described in the protocol above.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination by the isothermal saturation method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Pivaloylglycine analytical standard 23891-96-5 [sigmaaldrich.com]
- 2. N-Pivaloylglycine analytical standard 23891-96-5 [sigmaaldrich.com]
- 3. N-Pivaloylglycine | Amino Acid Derivatives | 23891-96-5 | Invivochem [invivochem.com]
- 4. biomall.in [biomall.in]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of N-Pivaloylglycine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010963#what-are-the-physical-properties-of-n-pivaloylglycine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com